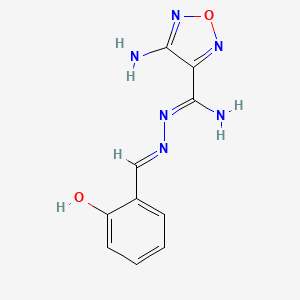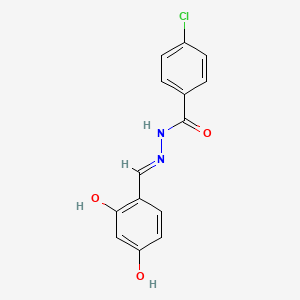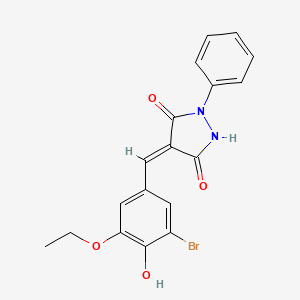![molecular formula C22H27N3O3 B6076042 N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide](/img/structure/B6076042.png)
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, commonly known as AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC is a derivative of terephthalic acid and is synthesized through a multi-step process. In
Mecanismo De Acción
The mechanism of action of AITC is not fully understood, but it is believed to act through multiple pathways. AITC has been shown to activate the Nrf2 pathway, which is responsible for regulating oxidative stress and inflammation. AITC has also been shown to inhibit the NF-κB pathway, which is responsible for regulating the production of pro-inflammatory cytokines. In addition, AITC has been shown to activate the p53 pathway, which is responsible for regulating apoptosis in cancer cells.
Biochemical and Physiological Effects
AITC has been shown to have various biochemical and physiological effects. AITC has been shown to reduce oxidative stress by increasing the expression of antioxidant enzymes such as superoxide dismutase and catalase. AITC has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as IL-1β and TNF-α. In addition, AITC has been shown to induce apoptosis in cancer cells by activating the p53 pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. AITC is also relatively easy to synthesize and purify. However, AITC has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
Direcciones Futuras
There are several future directions for AITC research. One potential area of research is the development of AITC-based drugs for cancer and inflammation. Another potential area of research is the investigation of AITC's neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to fully understand the mechanism of action of AITC and its potential side effects.
Conclusion
N'-[4-(acetylamino)phenyl]-N,N-diisopropylterephthalamide, or AITC, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. AITC has been extensively studied for its anti-cancer, anti-inflammatory, and neuroprotective properties. AITC's mechanism of action is not fully understood, but it is believed to act through multiple pathways. AITC has several advantages for lab experiments, including its low molecular weight, high solubility, and stability. However, AITC also has some limitations for lab experiments, including its potential toxicity. There are several future directions for AITC research, including the development of AITC-based drugs and further investigation of its neuroprotective effects.
Métodos De Síntesis
AITC is synthesized through a multi-step process that involves the reaction of terephthalic acid with acetic anhydride and isopropylamine. The resulting product is then purified through recrystallization and characterized through various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
AITC has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. AITC has been shown to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, AITC has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. AITC has also been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Propiedades
IUPAC Name |
1-N-(4-acetamidophenyl)-4-N,4-N-di(propan-2-yl)benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3/c1-14(2)25(15(3)4)22(28)18-8-6-17(7-9-18)21(27)24-20-12-10-19(11-13-20)23-16(5)26/h6-15H,1-5H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDQCWSDWKWDRNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopentyl-7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6075967.png)
![2-[4-(3-ethoxy-4-methoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6075974.png)
![3-butyl-4-[(2-ethoxy-3-pyridinyl)carbonyl]-1-methyl-2-piperazinone](/img/structure/B6075984.png)
![4-nitro-2-[(4H-1,2,4-triazol-4-ylimino)methyl]-1-naphthol](/img/structure/B6075987.png)
![1-methyl-N-[1-(2-pyridinylmethyl)-3-piperidinyl]-1,2,3,4-tetrahydro-6-quinolinecarboxamide](/img/structure/B6075992.png)
![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-oxo-2-phenylacetamide](/img/structure/B6075995.png)


![N-[4-(3-bromo-4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methoxybenzamide](/img/structure/B6076029.png)

![1-[(2-amino-5-pyrimidinyl)methyl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6076040.png)
![1-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B6076047.png)
![N-({[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B6076052.png)
![5-methyl-N'-[(2-methyl-1H-indol-3-yl)methylene]-3-thiophenecarbohydrazide](/img/structure/B6076062.png)